4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid

Catalog No.
S3308420
CAS No.
2137514-33-9
M.F
C25H21NO5
M. Wt
415.445
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tet...

CAS Number

2137514-33-9

Product Name

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid

Molecular Formula

C25H21NO5

Molecular Weight

415.445

InChI

InChI=1S/C25H21NO5/c27-24(28)23-20-11-5-6-12-22(20)30-14-13-26(23)25(29)31-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-12,21,23H,13-15H2,(H,27,28)

InChI Key

CEHUCCYIRRWCPO-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Solubility

not available

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid, with the CAS number 2137652-33-4, is a complex organic compound characterized by its unique molecular structure. The molecular formula is C25H21NO5, and it has a molecular weight of approximately 415.44 g/mol. This compound features a benzoxazepine core, which is a bicyclic structure that includes both benzene and azepine rings. The presence of the fluorenylmethoxycarbonyl group adds to its complexity, enhancing its potential for various applications in chemical research and pharmaceuticals.

  • Drug Discovery

    The molecule contains a benzoxazepine core, a chemical scaffold present in various bioactive compounds with diverse pharmacological activities, including anticonvulsant, anxiolytic, and antitumor properties . This suggests potential for exploring the molecule's activity in various therapeutic areas.

  • Chemical Biology Tools

    The presence of a "fluorenylmethoxycarbonyl" (Fmoc) group suggests the molecule could be used as a building block in the synthesis of more complex molecules using Fmoc solid-phase peptide synthesis (SPPS) techniques . This approach is widely employed in drug discovery and the development of functional molecules for various research applications.

The chemical reactivity of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid can be explored through several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The compound can undergo reactions with amines to form amides.
  • Reduction Reactions: The carbonyl groups present can be reduced to alcohols.
  • Nucleophilic Substitution: The compound may participate in nucleophilic attack at electrophilic centers.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorenyl Group: This step often involves coupling reactions where the fluorenylmethoxycarbonyl group is introduced onto the benzoxazepine structure.
  • Carboxylic Acid Functionalization: Final steps may involve oxidation or functionalization to introduce the carboxylic acid moiety.

Each step requires careful optimization to achieve high yields and purity.

The potential applications of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid include:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Investigating its interactions with biological macromolecules.

Interaction studies involving this compound could focus on its binding affinity and activity against various biological targets. Potential areas for investigation include:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins or enzymes.
  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors.

These studies are crucial for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid. Notable examples include:

  • 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS No. 2137607-20-4): Similar core structure but differs in substitution patterns.
  • (S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS No. not specified): Enantiomeric variation that may exhibit different biological activities.
  • 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS No. 1217471-94-7): Contains an amino group that alters its reactivity and potential applications.

Uniqueness

The uniqueness of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid lies in its specific combination of structural features that confer distinct chemical properties and biological activities compared to these similar compounds. Its complex structure allows for diverse functionalization possibilities that can lead to novel therapeutic agents.

XLogP3

4.3

Dates

Last modified: 04-14-2024

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